molecular formula C14H12N4O3S B6139702 (2E)-2-(4-hydroxy-3-nitrobenzylidene)-N-phenylhydrazinecarbothioamide

(2E)-2-(4-hydroxy-3-nitrobenzylidene)-N-phenylhydrazinecarbothioamide

Cat. No.: B6139702
M. Wt: 316.34 g/mol
InChI Key: SNSHLQDBSPWTLH-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(4-hydroxy-3-nitrobenzylidene)-N-phenylhydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylidene group, a nitro group, and a phenylhydrazinecarbothioamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-hydroxy-3-nitrobenzylidene)-N-phenylhydrazinecarbothioamide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote

Properties

IUPAC Name

1-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-13-7-6-10(8-12(13)18(20)21)9-15-17-14(22)16-11-4-2-1-3-5-11/h1-9,19H,(H2,16,17,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSHLQDBSPWTLH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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